Mal-PEG2-oxyamine
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Overview
Description
Mal-PEG2-oxyamine is a compound that belongs to the class of polyethylene glycol derivatives. It contains an amino functional group attached to the end of a polyethylene glycol chain, which is further modified with a maleimide group at the other end. This compound is widely used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG2-oxyamine typically involves the reaction of a polyethylene glycol derivative with an aminooxy compound and a maleimide derivative. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG2-oxyamine undergoes various types of chemical reactions, including:
Substitution Reactions: The aminooxy group can react with aldehydes or ketones to form oxime bonds.
Addition Reactions: The maleimide group can react with thiol groups to form covalent C-S bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include aldehydes or ketones, and the reaction is typically carried out in the presence of a mild acid catalyst.
Addition Reactions: Common reagents include thiol-containing compounds, and the reaction is usually carried out in a buffered aqueous solution at neutral pH.
Major Products Formed
Oxime Bonds: Formed from the reaction of the aminooxy group with aldehydes or ketones.
Thioether Bonds: Formed from the reaction of the maleimide group with thiol groups.
Scientific Research Applications
Mal-PEG2-oxyamine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to selectively degrade target proteins.
Biology: Employed in the development of novel drug delivery systems, such as polymer-drug conjugates and antibody-drug conjugates, to improve stability, solubility, and circulation time of therapeutic agents.
Medicine: Utilized in the design of targeted therapy drugs, particularly in cancer research, to selectively degrade oncogenic proteins.
Industry: Used as a surface modifier in various biomedical applications, such as improving the biocompatibility of nanoparticles and medical devices
Mechanism of Action
Mal-PEG2-oxyamine exerts its effects through its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. The PROTAC molecule brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins within cells .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG3-oxyamine: Similar structure but with an additional ethylene glycol unit.
Mal-PEG4-oxyamine: Contains two additional ethylene glycol units compared to Mal-PEG2-oxyamine.
Uniqueness
This compound is unique due to its optimal chain length, which provides a balance between flexibility and stability in the formation of PROTACs. The presence of both the aminooxy and maleimide groups allows for versatile conjugation with various biomolecules, making it a valuable tool in the development of targeted therapies and drug delivery systems.
Properties
IUPAC Name |
1-[2-[2-(2-aminooxyethoxy)ethoxy]ethyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c11-17-8-7-16-6-5-15-4-3-12-9(13)1-2-10(12)14/h1-2H,3-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLHERZPDIQDDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCON |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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